Fosinoprilat-d5 Sodium Salt is a deuterium-labeled derivative of fosinoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. This compound is primarily utilized in research settings, particularly in pharmacokinetic studies and analytical chemistry, due to its enhanced detection capabilities provided by the incorporation of deuterium atoms. Fosinoprilat-d5 Sodium Salt is classified as a stable isotope-labeled compound, which allows for precise quantification in biological samples.
Fosinoprilat-d5 Sodium Salt is derived from fosinopril, which is an ester prodrug belonging to the ACE inhibitor class of medications. It is used in the treatment of hypertension and heart failure by inhibiting the conversion of angiotensin I to angiotensin II, thereby promoting vasodilation and reducing blood pressure. The sodium salt form enhances solubility in aqueous solutions, making it suitable for various laboratory applications.
The synthesis of Fosinoprilat-d5 Sodium Salt involves several key steps:
Fosinoprilat-d5 Sodium Salt has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 590.68 g/mol. The presence of deuterium atoms does not significantly alter its chemical reactivity but enhances its detection in analytical methods.
Fosinoprilat-d5 Sodium Salt can undergo various chemical reactions, including:
The primary product from hydrolysis is fosinoprilat, while other reactions may yield various oxidized or substituted derivatives depending on the reagents used.
Fosinoprilat-d5 Sodium Salt functions as an ACE inhibitor through the following mechanism:
Fosinoprilat-d5 Sodium Salt exhibits several notable physical and chemical properties:
Fosinoprilat-d5 Sodium Salt is primarily used in scientific research for:
This compound's role as an ACE inhibitor makes it significant not only for therapeutic applications but also for advancing research methodologies in pharmacology and biochemistry.
Deuteration of Fosinoprilat-d5 targets five hydrogen atoms replaced by deuterium (²H) at the phenylbutyl moiety, specifically on the phenyl ring (positions 2,3,4,5,6). This is achieved through catalytic exchange reactions using deuterated solvents (e.g., D₂O, CD₃OD) and transition metal catalysts (Rh/Ir complexes). The process occurs at 90–130°C, leveraging the kinetic isotope effect (KIE) to optimize incorporation efficiency. A pH range of 6.0–7.0 is critical, aligning with the pKa of proline derivatives to ensure selective deuteration without racemization. Directing groups (e.g., pyrimidine) temporarily coordinate with the metal catalyst, enabling site-specific C–H bond activation and achieving >98% isotopic purity [1] [3].
The phosphinate group in Fosinoprilat-d5 is constructed using deuterated reagents like D₅-phenylbutylphosphonochloridate. This intermediate reacts with the L-proline core under Schotten-Baumann conditions, where triethylamine acts as a base to facilitate nucleophilic substitution. The reaction requires anhydrous solvents (e.g., THF, dichloromethane) to prevent hydrolysis. Post-phosphorylation, enzymatic hydrolysis (using esterases) cleaves the prodrug’s ester group, yielding the active deuterated metabolite, Fosinoprilat-d5. This step maintains stereochemical integrity at chiral centers (S-configuration at phosphorus, R/S at propionate) [1] [3].
Table 1: Deuteration Methods for Fosinoprilat-d5 Synthesis
Method | Conditions | Deuterium Incorporation | Isotopic Purity |
---|---|---|---|
Catalytic H/D Exchange | Rh/Ir catalysts, D₂O, 90–130°C, pH 6–7 | Position-specific (phenyl) | >98% |
Directed Metallation | Pyrimidine directing group, CD₃COOD | C2, C3, C7 of proline | >97% |
Phosphonochloridate Route | D₅-phenylbutylphosphonochloridate, Et₃N | Phenylbutyl moiety | >99.5% |
Purification of Fosinoprilat-d5 employs neutral alumina stationary phases (18–32 μm particle size, 6 nm pore size) due to superior selectivity for phosphinate compounds compared to silica gel. The mobile phase consists of tetrahydrofuran (THF):methanol mixtures (ratios 3:1 to 1:1), with a flow rate of 1.5 mL/min. This system resolves enantiomeric impurities, particularly the undesired distomer eluting at 16 minutes versus 14 minutes for the target isomer. Process analytical technology (PAT), including in-line FTIR, monitors fraction composition to minimize solvent use and maximize recovery [3] [6].
Chiral resolution is achieved using polysaccharide-based chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate). Normal-phase solvents (hexane:isopropanol, 99:1) yield enantiomeric excess (ee) >98%, validated via NMR with R-(-)-1-phenyl-2,2,2-trifluoroethanol as a chiral shift reagent. The resolution factor (Rₛ) ranges from 1.2–1.8, ensuring baseline separation of enantiomers [3].
Table 2: Chromatographic Parameters for Fosinoprilat-d5 Purification
Parameter | Optimal Value | Impact on Purity/Recovery |
---|---|---|
Stationary Phase | Neutral alumina (60 cm × 6 cm) | Purity: 98.76% |
Mobile Phase | THF:MeOH (3:1 → 1:1) | Recovery: 92% |
Flow Rate | 1.5 mL/min | Resolution (Rₛ): 1.5 |
Enantiomeric Resolution | Hexane:IPA (99:1), CSP column | ee >98% |
Scaling Fosinoprilat-d5 synthesis faces three key challenges:
Environmental and Economic Factors: Traditional recrystallization (e.g., isopropyl ether/acetone) generates 6 L solvent waste/kg product, while optimized alumina chromatography cuts waste to 2.5 L/kg. PAT-enabled continuous crystallization reactors enhance throughput by 30% [3] [6].
Table 3: Synonyms for Fosinoprilat-d5 Sodium Salt
Synonym | Source |
---|---|
(4S)-4-Cyclohexyl-1-[[(R)-(1S)-2-methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetyl]-L-proline Sodium Salt | [1] |
Fosinopril-phenyl-d5 Sodium Salt | [1] |
SQ 28555-d5 | [1] [10] |
Acecor-d5 | [1] |
Fosinoprilat-d5 (sodium salt) | [3] |
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4